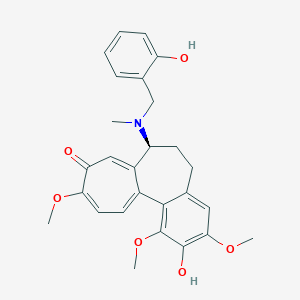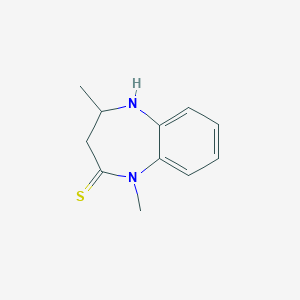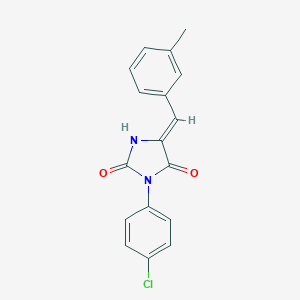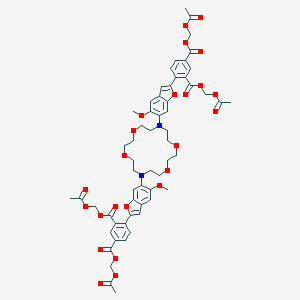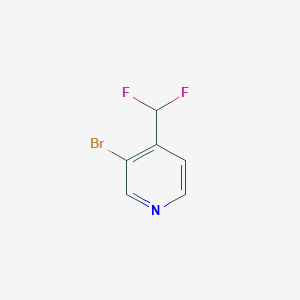
3-ブロモ-4-(ジフルオロメチル)ピリジン
説明
3-Bromo-4-(difluoromethyl)pyridine is a chemical compound with the molecular formula C6H4BrF2N and a molecular weight of 208.00 g/mol . It is a pyridine derivative, characterized by the presence of a bromine atom at the third position and a difluoromethyl group at the fourth position on the pyridine ring. This compound is commonly used as a building block in organic synthesis and has applications in various fields of scientific research.
科学的研究の応用
3-Bromo-4-(difluoromethyl)pyridine has a wide range of applications in scientific research:
作用機序
Target of Action
3-Bromo-4-(difluoromethyl)pyridine is a type of trifluoromethylpyridine (TFMP) derivative . TFMP derivatives are widely used in the agrochemical and pharmaceutical industries . The primary targets of these compounds are pests in the context of agrochemicals . In the pharmaceutical industry, the specific targets can vary widely depending on the specific derivative and its intended use .
Mode of Action
The biological activities of tfmp derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
Tfmp derivatives are known to interact with various biochemical pathways, depending on their specific structure and the nature of their targets .
Pharmacokinetics
The physicochemical properties of tfmp derivatives, such as their fluorine content, can influence their pharmacokinetic properties .
Result of Action
Tfmp derivatives are known to have various effects depending on their specific structure and the nature of their targets .
Action Environment
The action environment can significantly influence the action, efficacy, and stability of 3-Bromo-4-(difluoromethyl)pyridine. Factors such as temperature, pH, and the presence of other chemicals can affect its stability and activity . .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(difluoromethyl)pyridine typically involves the bromination of 4-(difluoromethyl)pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum bromide . The reaction is usually carried out in an organic solvent like dichloromethane or chloroform under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of 3-Bromo-4-(difluoromethyl)pyridine may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings to ensure the efficient production of this compound .
化学反応の分析
Types of Reactions
3-Bromo-4-(difluoromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Oxidation and Reduction Reactions: The difluoromethyl group can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a base such as potassium carbonate, and a boronic acid or ester as the coupling partner.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 3-azido-4-(difluoromethyl)pyridine or 3-thiocyanato-4-(difluoromethyl)pyridine can be formed.
Coupling Products: The Suzuki-Miyaura coupling can yield various biaryl compounds with diverse functional groups.
類似化合物との比較
Similar Compounds
- 2-Bromo-6-(difluoromethyl)pyridine
- 5-Bromo-2-(difluoromethyl)pyridine
- 3-Bromo-5-(difluoromethyl)pyridine
Uniqueness
3-Bromo-4-(difluoromethyl)pyridine is unique due to the specific positioning of the bromine and difluoromethyl groups on the pyridine ring. This unique arrangement can influence the compound’s reactivity and interaction with other molecules, making it a valuable building block in organic synthesis .
特性
IUPAC Name |
3-bromo-4-(difluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF2N/c7-5-3-10-2-1-4(5)6(8)9/h1-3,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCMMLUVZVBBEFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70348744 | |
| Record name | 3-bromo-4-(difluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114468-05-2 | |
| Record name | 3-bromo-4-(difluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 114468-05-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


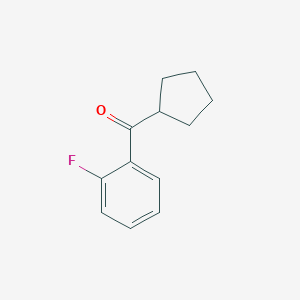

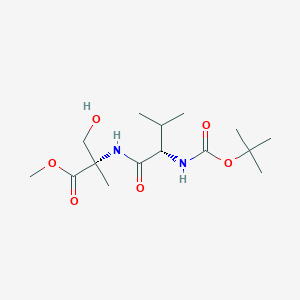
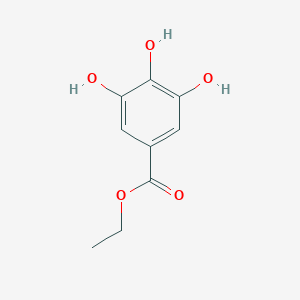
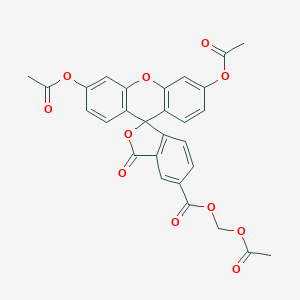
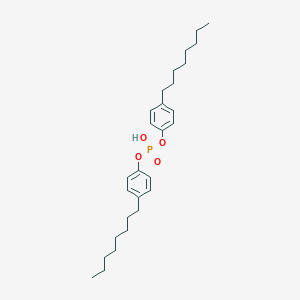
![N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil](/img/structure/B49542.png)
